N-(2-oxothiolan-3-yl)-2-phenoxypropanamide
Description
N-(2-oxothiolan-3-yl)-2-phenoxypropanamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolactone ring fused with a phenoxypropanamide moiety, which contributes to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9(17-10-5-3-2-4-6-10)12(15)14-11-7-8-18-13(11)16/h2-6,9,11H,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGQJWYUVHXJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCSC1=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with a thiolactone derivative. The process generally includes the following steps:
Formation of the Thiolactone Ring: The thiolactone ring can be synthesized by cyclization of a suitable precursor, such as a homocysteine derivative, under acidic or basic conditions.
Coupling Reaction: The thiolactone is then coupled with 2-phenoxypropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: 4-dimethylaminopyridine (DMAP), N,N’-diisopropylcarbodiimide (DIC)
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Amines: Formed from reduction reactions.
Substituted Phenoxy Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-oxothiolan-3-yl)-2-phenoxypropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The thiolactone ring can interact with thiol groups in proteins, potentially modifying their activity. Additionally, the phenoxypropanamide moiety may interact with various enzymes, influencing their catalytic functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxothiolan-3-yl)acetamide
- 2-chloro-N-(2-oxothiolan-3-yl)benzamide
- 3-methyl-N-(2-oxothiolan-3-yl)benzamide
Uniqueness
N-(2-oxothiolan-3-yl)-2-phenoxypropanamide stands out due to its combination of a thiolactone ring and a phenoxypropanamide moiety, which imparts unique reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and potential for therapeutic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
